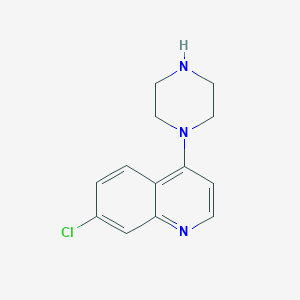

7-Cloro-4-(piperazin-1-il)quinolina

Descripción general

Descripción

7-Chloro-4-(piperazin-1-yl)quinoline is an important scaffold in medicinal chemistry . It has a molecular weight of 247.73 . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM .

Synthesis Analysis

The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline has been described in various ways in the literature . One method involves highly diluted conditions in N-methyl-2-pyrrolidinone and a work-up by means of dichloromethane to afford the desired compound in 54% yield . Another process reported a 65% yielding synthesis which made use of ten equivalents of piperazine and high ethanolic dilution conditions .Molecular Structure Analysis

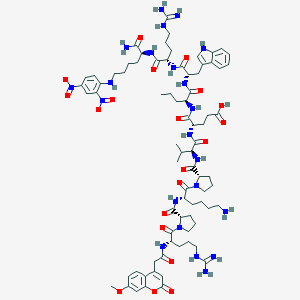

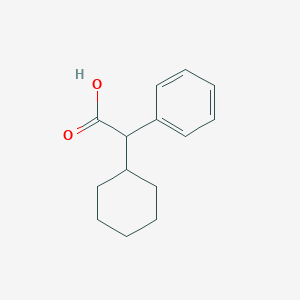

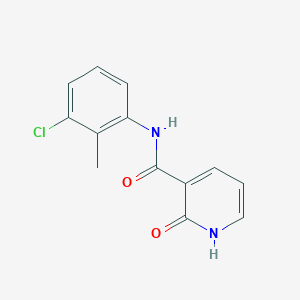

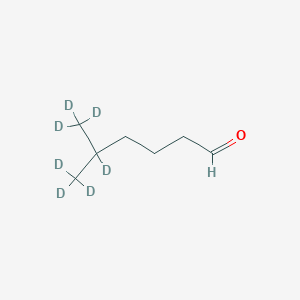

The molecular structure of 7-Chloro-4-(piperazin-1-yl)quinoline is represented by the SMILES stringClc1ccc2c(ccnc2c1)N3CCNCC3 . The InChI code is 1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . Physical And Chemical Properties Analysis

7-Chloro-4-(piperazin-1-yl)quinoline is a solid at ambient temperature . It has a boiling point of 113-116°C .Aplicaciones Científicas De Investigación

Actividad Antimalárica

7-Cloro-4-(piperazin-1-il)quinolina: se ha identificado como un potente agente antimalárico. Exhibe una actividad significativa contra las cepas D10 y K1 de Plasmodium falciparum, con valores de IC50 de 1.18 μM y 0.97 μM, respectivamente . La eficacia de este compuesto para inhibir el crecimiento de los parásitos de la malaria lo convierte en un valioso candidato para el desarrollo de nuevos fármacos antimaláricos.

Potencial Anticancerígeno

Las investigaciones han indicado que los derivados de This compound muestran prometedoras actividades antitumorales. Estos compuestos se han probado contra un amplio espectro de líneas celulares de cáncer humano, demostrando potentes y diversas propiedades anticancerígenas . El mecanismo de acción a menudo implica la interferencia con la replicación del ADN y la división celular, lo que convierte a estos derivados en posibles candidatos para la terapia del cáncer.

Propiedades Anti-VIH

El andamiaje estructural de This compound también se está explorando por su potencial en la medicación anti-VIH. Ha demostrado eficacia como parte de moléculas híbridas que exhiben diversos perfiles farmacológicos, incluida la actividad anti-VIH . La capacidad de inhibir la replicación del VIH lo convierte en un compuesto de interés en la lucha continua contra el VIH/SIDA.

Inhibición de Sirtuinas

Las sirtuinas son una familia de enzimas involucradas en el envejecimiento y la longevidad.This compound se ha identificado como un potente inhibidor de sirtuinas, lo que podría tener implicaciones en el desarrollo de terapias para enfermedades relacionadas con la edad . Al modular la actividad de las sirtuinas, los investigadores pueden explorar tratamientos para afecciones como las enfermedades neurodegenerativas y los trastornos metabólicos.

Ligandos de Dopamina-3

Este compuesto se ha estudiado como un ligando del receptor de dopamina-3. Los receptores de dopamina son críticos en el sistema nervioso central, y los ligandos que se dirigen al subtipo del receptor de dopamina-3 pueden tener aplicaciones terapéuticas en trastornos psiquiátricos y neurológicos, incluida la esquizofrenia y la enfermedad de Parkinson .

Inhibidores de Acetilcolinesterasa

This compound: también se está investigando por su papel como inhibidor de la acetilcolinesterasa. Esta enzima es un objetivo para los fármacos que tratan la enfermedad de Alzheimer, ya que la inhibición de la acetilcolinesterasa aumenta la concentración de acetilcolina en el cerebro, lo que podría mejorar la función cognitiva en pacientes con Alzheimer .

Antagonistas de Serotonina

Por último, el compuesto se ha evaluado por su potencial como antagonista de la serotonina. Los antagonistas de la serotonina se utilizan para tratar diversas afecciones, incluidos los trastornos de ansiedad, la depresión y las náuseas asociadas con la quimioterapia . La versatilidad de This compound en este papel podría conducir al desarrollo de nuevos agentes terapéuticos para estas afecciones.

Mecanismo De Acción

Target of Action

The primary targets of 7-Chloro-4-(piperazin-1-yl)quinoline are sirtuins and serotonin transporters . Sirtuins are a family of proteins that play key roles in regulating cellular health. They are involved in a wide range of cellular processes, including aging, inflammation, stress resistance, and energy efficiency . Serotonin transporters, on the other hand, are responsible for the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

7-Chloro-4-(piperazin-1-yl)quinoline acts as a potent inhibitor of sirtuins and serotonin uptake . By inhibiting sirtuins, it can potentially influence various cellular processes controlled by these proteins . The inhibition of serotonin uptake can lead to increased levels of serotonin in the synaptic cleft, thereby enhancing its neurotransmitter effects .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to cellular aging, inflammation, and mood regulation .

Result of Action

The molecular and cellular effects of 7-Chloro-4-(piperazin-1-yl)quinoline’s action are likely to be diverse, given its multiple targets. It may influence cellular health and longevity through its action on sirtuins . Its inhibition of serotonin uptake could potentially lead to enhanced mood or anti-depressant effects . Additionally, it exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

7-Chloro-4-(piperazin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules. It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of 7-Chloro-4-(piperazin-1-yl)quinoline on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 7-Chloro-4-(piperazin-1-yl)quinoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .

Propiedades

IUPAC Name |

7-chloro-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXNPMDUDGUXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353336 | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

837-52-5 | |

| Record name | 7-Chloro-4-(piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JZN0X101D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)

![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)